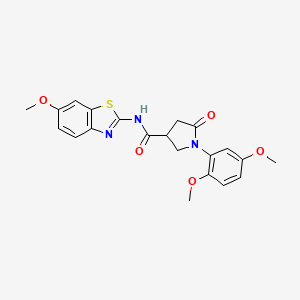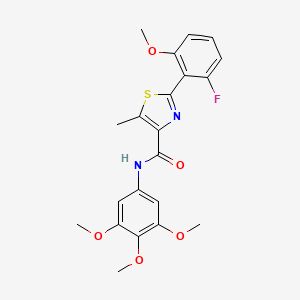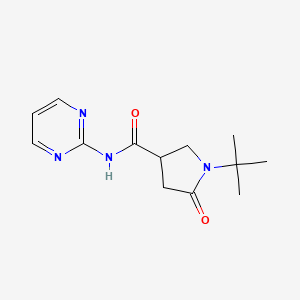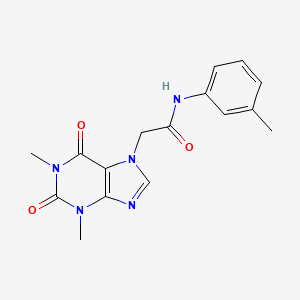![molecular formula C23H22N2O3S B14958915 N-(4-methoxyphenyl)-2-{[3-(phenylsulfanyl)propanoyl]amino}benzamide](/img/structure/B14958915.png)
N-(4-methoxyphenyl)-2-{[3-(phenylsulfanyl)propanoyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-METHOXYPHENYL)-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group, a phenylsulfanyl group, and a propanamido group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE typically involves the condensation reaction of 4-methoxybenzoic acid with 3-(phenylsulfanyl)propanoic acid, followed by the introduction of the amido group. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the condensation process. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher efficiency. The use of automated reactors and real-time monitoring systems can further enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-METHOXYPHENYL)-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amido group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-METHOXYPHENYL)-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-METHOXYPHENYL)-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorophenyl)-4-methoxy-3-(propanamido)benzamide
- 4-Methoxy-N-(3-methoxyphenyl)benzamide
Uniqueness
N-(4-METHOXYPHENYL)-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE is unique due to the presence of both the methoxyphenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C23H22N2O3S |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-2-(3-phenylsulfanylpropanoylamino)benzamide |
InChI |
InChI=1S/C23H22N2O3S/c1-28-18-13-11-17(12-14-18)24-23(27)20-9-5-6-10-21(20)25-22(26)15-16-29-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,24,27)(H,25,26) |
Clave InChI |
XQILEBPOLCAELT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCSC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[4-(3-ethyl-2,6-dioxo-3-piperidyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B14958835.png)

![7'-(cinnamyloxy)-8-methoxy-8'-methyl-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B14958854.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B14958859.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]acetamide](/img/structure/B14958860.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14958868.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B14958876.png)
![methyl {7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B14958880.png)

![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B14958895.png)
![Ethyl 2-{[(benzylsulfonyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14958899.png)
![ethyl 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B14958905.png)


